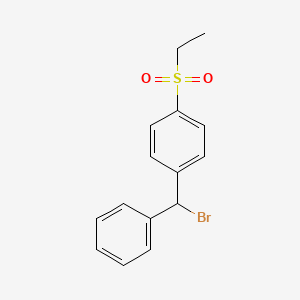
1-(Bromophenylmethyl)-4-(ethylsulphonyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(溴苯甲基)-4-(乙基磺酰基)苯是一种有机化合物,其特征在于溴苯甲基和乙基磺酰基连接到苯环上。
准备方法
合成路线和反应条件
1-(溴苯甲基)-4-(乙基磺酰基)苯的合成通常涉及苯甲基化合物的溴化,然后引入乙基磺酰基。反应条件通常需要使用溴或含溴试剂以及合适的溶剂,例如二氯甲烷。反应通常在受控温度下进行,以确保苯甲基的溴化选择性。
工业生产方法
这种化合物的工业生产可能涉及使用自动化反应器进行大规模溴化工艺,以确保一致的质量和产量。使用催化剂和优化的反应条件可以提高生产过程的效率。
化学反应分析
反应类型
1-(溴苯甲基)-4-(乙基磺酰基)苯可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将溴基团转化为氢原子或其他官能团。
取代: 溴原子可以用其他亲核试剂取代,例如胺或硫醇。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用还原剂,如氢化铝锂或硼氢化钠。
取代: 亲核取代反应通常需要使用强碱,如氢化钠或叔丁醇钾。
主要产品
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可以生成亚砜或砜,而取代反应可以生成各种取代的苯衍生物。
科学研究应用
1-(溴苯甲基)-4-(乙基磺酰基)苯具有多种科学研究应用:
化学: 它用作合成更复杂的有机分子的中间体。
生物学: 该化合物可用于研究酶抑制和蛋白质相互作用。
工业: 它用于生产特种化学品和材料。
作用机制
1-(溴苯甲基)-4-(乙基磺酰基)苯发挥作用的机制涉及与分子靶标(如酶和受体)的相互作用。溴和乙基磺酰基可以参与各种化学相互作用,影响化合物的反应性和结合亲和力。这些相互作用可以调节生物途径和过程,从而导致观察到的效应。
相似化合物的比较
类似化合物
- 1-(氯苯甲基)-4-(乙基磺酰基)苯
- 1-(氟苯甲基)-4-(乙基磺酰基)苯
- 1-(碘苯甲基)-4-(乙基磺酰基)苯
独特性
1-(溴苯甲基)-4-(乙基磺酰基)苯的独特性在于溴原子的存在,它赋予了独特的化学性质,例如在取代反应中比其氯、氟和碘类似物具有更高的反应性。这种独特性使其在特定的合成应用和研究中具有价值。
属性
CAS 编号 |
94231-71-7 |
|---|---|
分子式 |
C15H15BrO2S |
分子量 |
339.2 g/mol |
IUPAC 名称 |
1-[bromo(phenyl)methyl]-4-ethylsulfonylbenzene |
InChI |
InChI=1S/C15H15BrO2S/c1-2-19(17,18)14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3 |
InChI 键 |
MCLAVHQBTIMMCD-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


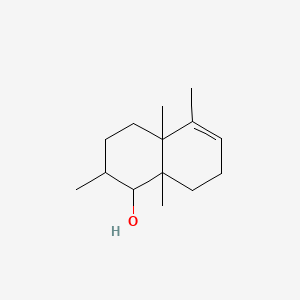
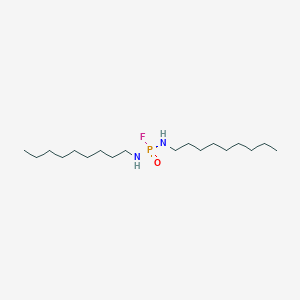

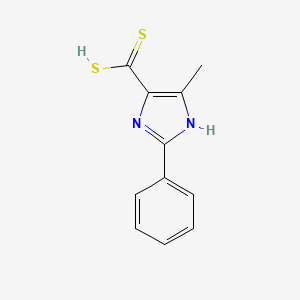
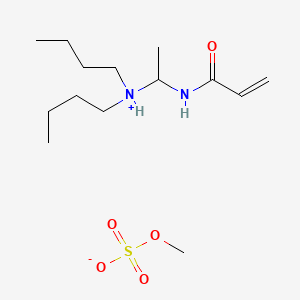
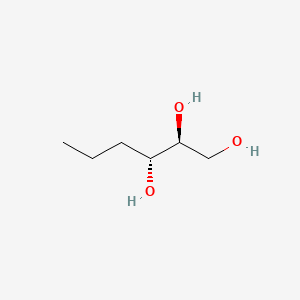




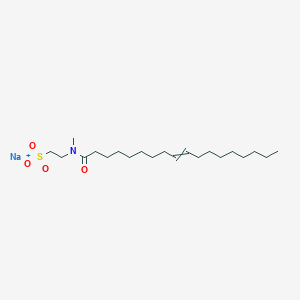

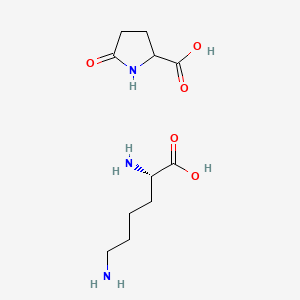
![Spiro[4.5]decane-1,4-dione](/img/structure/B12680722.png)
